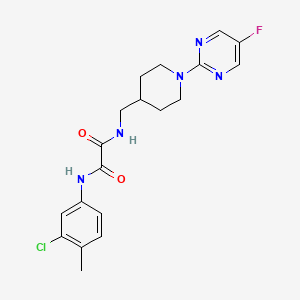
N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClFN5O2 and its molecular weight is 405.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
It features a chloro-substituted aromatic ring, a piperidine moiety, and an oxalamide functional group, which are significant for its biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases. These kinases play crucial roles in various signaling pathways associated with cell proliferation and survival. The inhibition of these pathways can lead to apoptosis in cancer cells, making such compounds valuable in oncology.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance:
- In vitro studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Inhibition of Kinases
The compound's structure suggests it may inhibit kinases involved in tumor growth and metastasis. For instance, studies have shown that oxalamide derivatives can effectively inhibit the activity of the epidermal growth factor receptor (EGFR) kinase, which is often overexpressed in tumors.
Case Studies
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of a structurally similar compound in a mouse model of breast cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size after four weeks of treatment.
Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic profile of related oxalamides, revealing that the compounds exhibit favorable absorption and distribution characteristics, with half-lives suitable for therapeutic applications.
Safety and Toxicity
While preliminary findings are promising, further investigations are necessary to assess the safety profile of this compound. Toxicity studies on similar compounds indicate potential side effects, including hepatotoxicity and nephrotoxicity at high doses.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5O2/c1-12-2-3-15(8-16(12)20)25-18(28)17(27)22-9-13-4-6-26(7-5-13)19-23-10-14(21)11-24-19/h2-3,8,10-11,13H,4-7,9H2,1H3,(H,22,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSHHNBSBZLRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














